molecular formula C15H12OS B8427175 6-Methoxy-2-phenyl-benzo[b]thiophen

6-Methoxy-2-phenyl-benzo[b]thiophen

Cat. No.: B8427175
M. Wt: 240.3 g/mol
InChI Key: HLGUWWKXVOYVFR-UHFFFAOYSA-N
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Description

6-Methoxy-2-phenyl-benzo[b]thiophene is a high-purity chemical compound serving as a key synthetic intermediate in academic and pharmaceutical research. This benzo[b]thiophene derivative is part of a class of compounds known for their utility in developing potential therapeutic agents. Related chemical structures, such as 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, have been documented as crucial building blocks in multi-step synthetic processes, for instance in the preparation of biologically active molecules like selective enzyme inhibitors or receptor modulators . The compound is presented as a solid with a documented storage recommendation of 2-8°C to maintain stability . As a specialist intermediate, its primary value lies in its application in medicinal chemistry and drug discovery pipelines. Researchers employ this and similar structures to explore structure-activity relationships and to synthesize novel chemical entities for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet for proper handling and disposal information.

Properties

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

6-methoxy-2-phenyl-1-benzothiophene

InChI

InChI=1S/C15H12OS/c1-16-13-8-7-12-9-14(17-15(12)10-13)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

HLGUWWKXVOYVFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The substitution pattern on the benzo[b]thiophene scaffold significantly influences physicochemical and biological properties. Below is a comparative analysis with related derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Properties References
6-Methoxy-2-(4-methoxyphenyl)-benzo[b]thiophen C₁₆H₁₄O₂S 270.35 6-OCH₃, 2-(4-OCH₃-C₆H₄) Raloxifene synthesis
5-Methylbenzo[b]thiophen C₉H₈S 148.22 5-CH₃ Precursor for brominated analogs
4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid ethyl ester C₁₁H₁₄O₂S 226.29 Saturated ring, 2-COOEt Synthetic intermediate
Dibenzothiophene derivatives Varies Varies Fused aromatic systems Hydrogen-bonding studies
Thiophen (unsubstituted) C₄H₄S 84.14 Base structure Industrial solvent, coal-tar component

Key Observations :

  • Methoxy groups increase molecular weight and polarity, enhancing binding affinity in pharmaceuticals (e.g., Raloxifene) .
  • Saturated rings (e.g., tetrahydro derivatives) reduce aromaticity, altering reactivity and solubility .
Bromination and Functionalization

Bromination of 3-methylbenzo[b]thiophen with N-bromosuccinimide yields 3-bromomethyl derivatives, which react with thioureas to form thiouronium salts. These compounds exhibit antimicrobial and antitumor activity .

Physicochemical Properties

  • Solubility : Methoxy groups improve water solubility compared to unsubstituted thiophen (insoluble in water) .
  • Thermal Stability : Higher molecular weight derivatives (e.g., C₁₆H₁₄O₂S) exhibit elevated melting points, critical for pharmaceutical formulation .

Preparation Methods

Reaction Mechanism and Conditions

The acid-catalyzed cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone in polyphosphoric acid (PPA) represents a classical route to 6-methoxy-2-phenyl-benzo[b]thiophen. This method involves heating the substrate in neat PPA at 85–90°C for 18 hours, followed by cooling and filtration to isolate the product. The reaction proceeds via electrophilic aromatic substitution, where the thioether group facilitates cyclization to form the benzo[b]thiophene core.

Regioselectivity Challenges

A significant limitation of this method is the formation of regioisomeric byproducts, specifically 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in a 3:1 ratio. The co-precipitation of these isomers necessitates additional purification steps, such as fractional crystallization or chromatography, which reduce overall efficiency.

Table 1: Acid-Catalyzed Cyclization Parameters

ParameterValue
Substrateα-(3-methoxyphenylthio)-4-methoxyacetophenone
CatalystPolyphosphoric acid
Temperature85–90°C
Time18 hours
Yield (crude)60–70%
Regioisomeric Ratio3:1 (6-methoxy:4-methoxy)

Aryne-Mediated One-Step Synthesis

Aryne Precursor Strategy

A modern approach utilizes aryne intermediates generated from 2-chloro-6-(trimethylsilyl)phenyl triflate (1a) and alkynyl sulfides under cesium fluoride (CsF) activation. This method enables a one-step synthesis of this compound with high regioselectivity. The reaction is conducted in acetonitrile (MeCN) at 80°C for 24 hours under carbon dioxide (1 atm), yielding the target compound in 83% isolated yield after preparative thin-layer chromatography (TLC).

Advantages Over Traditional Methods

This method circumvents regioisomer formation by leveraging the strained aryne intermediate’s reactivity, which selectively undergoes [2+2] cycloaddition with alkynyl sulfides. The use of CsF as a fluoride source ensures efficient desilylation and aryne generation, while CO2 atmosphere stabilizes reactive intermediates.

Table 2: Aryne-Mediated Synthesis Conditions

ParameterValue
Aryne Precursor2-chloro-6-(trimethylsilyl)phenyl triflate
Alkynyl SulfideEthyl (4-tolyl)ethynyl sulfide
BaseCesium fluoride (9.0 equiv)
SolventAcetonitrile
Temperature80°C
Time24 hours
Yield83%

Boron Trichloride-Mediated Acylation

Acylation Protocol

A third method involves the acylation of a preformed benzo[b]thiophene core using boron trichloride (BCl3) in 1,2-dichloroethane at 0°C. The reaction achieves regioselective functionalization at the 3-position of the heterocycle, with the acyl group introduced via Friedel-Crafts acylation. This stepwise approach allows modular synthesis but requires prior access to the benzo[b]thiophene scaffold.

Limitations and Optimization

The reaction’s low temperature (0°C) and strict anhydrous conditions are critical to preventing side reactions. While the yield for this step is moderate (50–60%), subsequent deprotection and purification steps enhance overall efficiency.

Table 3: Boron Trichloride Acylation Parameters

ParameterValue
Substrate6-methoxy-2-phenyl-benzo[b]thiophene
Acylating AgentAcetyl chloride
CatalystBoron trichloride
Solvent1,2-dichloroethane
Temperature0°C
Time2–8 hours
Yield50–60%

Comparative Analysis of Synthetic Methods

Yield and Scalability

The aryne-mediated method offers the highest yield (83%) and scalability due to its one-step nature and minimal purification requirements. In contrast, the acid-catalyzed route suffers from lower yields (60–70%) and laborious isomer separation. The BCl3-mediated approach, while modular, is less practical for large-scale synthesis due to its multi-step protocol.

Regioselectivity and Purity

The aryne strategy eliminates regioisomer formation, whereas the acid-catalyzed method produces a 3:1 mixture requiring chromatography. BCl3 acylation provides precise functionalization but depends on the availability of preformed intermediates.

Table 4: Method Comparison

CriterionAcid-CatalyzedAryne-MediatedBCl3 Acylation
Yield60–70%83%50–60%
RegioselectivityLowHighModerate
ScalabilityModerateHighLow
Purification ComplexityHighLowModerate

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC analysis using a Zorbax® RX-C8 column (4.6 mm × 25 cm) with UV detection (280 nm) and a gradient solvent system (0.01 M aqueous sodium phosphate/acetonitrile) is employed to quantify regioisomers and assess purity. This method resolves 6-methoxy and 4-methoxy isomers with baseline separation, enabling accurate potency determination.

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR spectra confirm structural assignments, with characteristic signals for the methoxy group (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). The absence of extraneous peaks in the aryne-mediated product underscores its superior purity .

Q & A

Q. Key Considerations :

  • Monitor reaction temperature and solvent choice (e.g., DMF or ethanol) to avoid side products .
  • Use spectroscopic techniques (NMR, LC-MS) to confirm intermediate structures .

Structural Characterization Techniques

Q: What advanced analytical methods are used to resolve the crystal structure and electronic properties of this compound? A:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and packing motifs. For example, X-ray studies on related benzo[b]thiophen derivatives reveal planar aromatic systems with methoxy groups influencing intermolecular interactions .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ ~3.8 ppm and aromatic protons in the thiophene ring (δ 6.5–7.5 ppm) .
    • 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to confirm substitution patterns.
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

Q. Advanced Consideration :

  • Use molecular docking to predict binding interactions with target proteins (e.g., HIVPR active site) .

Data Contradictions in Synthetic Yields

Q: How can researchers address inconsistencies in reported yields for this compound synthesis? A:

  • Parameter optimization : Replicate reactions with controlled variables (e.g., temperature, catalyst loading). For example, cyclisation reactions in polyphosphoric acid are sensitive to heating duration, affecting isomer ratios .
  • Analytical validation : Use HPLC or GC-MS to quantify product ratios and identify byproducts .
  • Literature cross-check : Compare methodologies across studies (e.g., solvent purity, reagent grades) .

Example : A study reported 60% yield using Suzuki coupling, while another achieved 45% due to incomplete boronic acid conversion .

Advanced Functionalization Strategies

Q: What methodologies enable site-selective functionalization of this compound? A:

  • Electrophilic aromatic substitution (EAS) : Introduce halogens or nitro groups at electron-rich positions (e.g., para to methoxy) using HNO₃/H₂SO₄ or N-bromosuccinimide (NBS) .
  • Cross-coupling reactions : Install alkynyl or aryl groups via Sonogashira or Heck reactions. For example, ethynyltrimethylsilane reacts with brominated derivatives under Pd catalysis .
  • Post-synthetic modification : Convert methoxy groups to hydroxyls via BBr₃ demethylation for further derivatization .

Q. Key Challenge :

  • Steric hindrance from the phenyl group at position 2 may limit reactivity at adjacent sites .

Stability and Storage Conditions

Q: What are the optimal storage conditions to prevent degradation of this compound? A:

  • Temperature : Store at –20°C in airtight containers to minimize oxidation .
  • Light sensitivity : Protect from UV exposure due to the conjugated thiophene system .
  • Solubility : Dissolve in DMSO or DCM for long-term stability; avoid protic solvents (e.g., water) .

Comparative Analysis of Spectroscopic Data

Q: How can researchers resolve discrepancies in NMR or mass spectrometry data across studies? A:

  • Standardization : Use internal standards (e.g., TMS for NMR) and calibrate instruments with certified reference materials.
  • Data repositories : Cross-validate with PubChem or CAS Common Chemistry entries .
  • Collaborative verification : Share raw data (e.g., FID files for NMR) via platforms like IUCrData .

Example : A reported ¹³C NMR shift for the thiophene C2 position varied by 2 ppm due to solvent effects (CDCl₃ vs. DMSO-d₆) .

Mechanistic Insights into Biological Activity

Q: What mechanistic hypotheses explain the anticancer activity of this compound derivatives? A:

  • DNA intercalation : Planar aromatic systems may intercalate DNA, disrupting replication .
  • Enzyme inhibition : Methoxy and phenyl groups could block catalytic sites in kinases or proteases .
  • ROS generation : Electron-deficient thiophene derivatives may induce oxidative stress in cancer cells .

Q. Experimental Validation :

  • Conduct fluorescence quenching assays to study DNA binding .
  • Measure ROS levels via dichlorofluorescein (DCFH) probes .

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